N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-oxochromene-3-carboxamide
Overview
Description
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-oxochromene-3-carboxamide is a complex organic compound with a molecular formula of C20H14Cl2N2O2 This compound is known for its unique structure, which combines elements of benzoyl, amino, phenyl, and chromene groups
Preparation Methods
The synthesis of N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-oxochromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Amination: The 2-chlorobenzoyl chloride is then reacted with 3-aminophenyl to form 3-[(2-chlorobenzoyl)amino]phenyl.
Cyclization: The intermediate product is then subjected to cyclization with 2-hydroxybenzaldehyde to form the chromene ring, resulting in the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-oxochromene-3-carboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.
Comparison with Similar Compounds
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-oxochromene-3-carboxamide can be compared with other similar compounds, such as:
- 2-chloro-N-(3-((2-chlorobenzoyl)amino)phenyl)benzamide
- 3-bromo-N-{3-[(2-chlorobenzoyl)amino]phenyl}-4-methoxybenzamide
- 2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure, which can lead to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O4/c24-19-10-3-2-9-17(19)21(27)25-15-7-5-8-16(13-15)26-22(28)18-12-14-6-1-4-11-20(14)30-23(18)29/h1-13H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUKQGSHHROOHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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